6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2097969-30-5
Cat. No.: VC3148998
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097969-30-5 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.2 g/mol |
| IUPAC Name | 6-(furan-2-yl)-1-methylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C10H9N3O/c1-12-4-5-13-10(12)7-8(11-13)9-3-2-6-14-9/h2-7H,1H3 |
| Standard InChI Key | LTZFTONGTFIMOJ-UHFFFAOYSA-N |
| SMILES | CN1C=CN2C1=CC(=N2)C3=CC=CO3 |
| Canonical SMILES | CN1C=CN2C1=CC(=N2)C3=CC=CO3 |
Introduction
Structure and Chemical Properties
Molecular Structure
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole belongs to the broader class of imidazo[1,2-b]pyrazole derivatives, which are characterized by a fused heterocyclic system composed of imidazole and pyrazole rings. The compound features a furan ring (a five-membered aromatic heterocycle containing an oxygen atom) at the 6-position and a methyl group at the 1-position of the imidazo[1,2-b]pyrazole core structure. This structural arrangement contributes to the compound's unique chemical and biological properties, distinguishing it from other members of the imidazo[1,2-b]pyrazole family .
The imidazo[1,2-b]pyrazole core represents a significant pharmacophore in medicinal chemistry, with various substituents at different positions affecting both chemical reactivity and biological activity. The presence of multiple nitrogen atoms in the core structure provides potential hydrogen bond acceptor sites, which can be crucial for interactions with biological targets such as enzymes and receptors. The furan ring at position 6 adds another dimension to the compound's functionality, as furan derivatives are known to exhibit diverse biological activities including anti-inflammatory and anticancer properties .
Physical Properties
Based on the structural characteristics of 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole and similar compounds in this class, several physical properties can be anticipated. The compound likely exists as a crystalline solid at room temperature with a moderate to high melting point, typical of heterocyclic compounds with fused ring systems. The presence of the furan ring and multiple nitrogen atoms in the structure suggests moderate solubility in polar organic solvents such as acetone, dimethyl sulfoxide (DMSO), and methanol, with limited solubility in water.
The molecule possesses moderate lipophilicity due to the presence of the furan and imidazo[1,2-b]pyrazole rings, which may contribute to its ability to cross biological membranes. This property is particularly relevant for compounds intended for pharmaceutical applications, as it can affect bioavailability and distribution in biological systems .
Synthesis Methods
General Synthetic Approaches
Chemical Reactivity
Reactivity Patterns
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits reactivity patterns characteristic of its constituent heterocyclic systems. The compound can undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions, particularly at reactive positions of the imidazo[1,2-b]pyrazole and furan rings. The furan ring is susceptible to electrophilic aromatic substitution reactions, although these occur less readily than in benzene due to the electron-withdrawing effect of the oxygen atom .
The imidazo[1,2-b]pyrazole core can participate in a range of reactions, including N-alkylation (although the 1-position is already methylated in this compound), C-H activation, and functionalization at various positions depending on the reaction conditions and reagents employed. The presence of multiple nitrogen atoms in the structure also makes the compound a potential ligand for coordination with metal ions .
Common Reactions and Conditions
Based on the reactivity of similar heterocyclic compounds, 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can undergo several types of reactions under appropriate conditions:
-
Oxidation reactions: The furan ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide to form furanones or other oxidized derivatives.
-
Reduction reactions: Although limited by the aromatic nature of the rings, certain functional groups within the structure may be susceptible to reduction under specific conditions.
-
Substitution reactions: The compound can undergo electrophilic substitution at reactive positions of the furan ring using halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.
-
Complexation reactions: The nitrogen atoms in the imidazo[1,2-b]pyrazole core can coordinate with metal ions to form complexes with potential applications in catalysis or as metallodrugs .
Biological Activities
Anti-inflammatory Properties
Compounds containing imidazo[1,2-b]pyrazole and furan moieties have demonstrated significant anti-inflammatory activities. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play crucial roles in the inflammatory cascade. Studies on similar compounds have shown that the heterocyclic structure can interact with the active site of COX enzymes, potentially blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation .
Brullo et al. (2012) reported the anti-inflammatory evaluation of new 2,3-dihydro-imidazo[1,2-b]pyrazole derivatives, indicating the potential of this class of compounds as anti-inflammatory agents. The presence of the furan ring in 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole may enhance its anti-inflammatory activity, as furan derivatives are known for their anti-inflammatory properties .
Anticancer Activity
The anticancer potential of 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can be inferred from studies on similar compounds containing imidazole and pyrazole rings. These heterocyclic systems have shown promising anticancer activities through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and the induction of apoptosis in cancer cells. The furan moiety may contribute additional anticancer properties through interactions with specific targets in cancer cells .
Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468), colon cancer (HCT116), and lung cancer (A549). The proposed mechanisms of action include inhibition of kinase activity, induction of apoptosis through caspase pathways, and anti-inflammatory effects that may reduce tumor-associated inflammation .
Antimicrobial Activity
Imidazo[1,2-b]pyrazole derivatives have shown promising antimicrobial activities against a range of bacterial and fungal pathogens. The antimicrobial effects are often attributed to the compound's ability to interact with specific targets in microbial cells, such as enzymes involved in cell wall synthesis or DNA replication. The presence of the furan ring in 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole may enhance its antimicrobial potential, as furan derivatives have demonstrated antimicrobial properties in previous studies .
Based on research with similar compounds, the antimicrobial activity of 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole could potentially extend to both Gram-positive and Gram-negative bacteria, as well as various fungal species. The compound might exhibit different levels of activity against different pathogens, depending on its specific interactions with microbial targets .
Structure-Activity Relationships
Influence of Furan Ring
The furan ring at position 6 of the imidazo[1,2-b]pyrazole core plays a significant role in determining the biological activity of 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole. Furan derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The electron-rich nature of the furan ring can facilitate interactions with electron-deficient regions of biological targets, contributing to the compound's binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole belongs to a family of compounds with the imidazo[1,2-b]pyrazole core structure. Several structural analogues exist with variations in substituents at different positions of the core framework. These structural variations can significantly influence the chemical and biological properties of the compounds .
Table 1: Comparison of 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole with structural analogues
| Compound | Key Structural Features | Distinctive Properties |
|---|---|---|
| 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole | Furan at position 6, methyl at position 1 | Balanced lipophilicity, potential anti-inflammatory activity |
| 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole | Chloroethyl at position 1, phenyl at position 6 | Enhanced reactivity due to chloroethyl group, different biological target specificity |
| 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole | Furan at position 6, unsubstituted at position 1 | Potential hydrogen bond donor at N1, different pharmacokinetic profile |
| 6-phenyl-1-methyl-1H-imidazo[1,2-b]pyrazole | Phenyl at position 6, methyl at position 1 | Different electronic properties, potential altered bioactivity |
| 6-(thiophen-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole | Thiophene at position 6, methyl at position 1 | Different electronic properties of thiophene vs. furan, altered biological interactions |
Functional Comparisons
Beyond structural similarities, functional comparisons of 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole with other bioactive heterocyclic compounds can provide insights into its potential applications. Compounds containing furan, imidazole, or pyrazole rings have shown diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects .
For instance, certain pyrazole derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes, with IC50 values in the nanomolar range. Similarly, compounds containing furan rings have shown anticancer activity against various cell lines, with IC50 values typically ranging from 10 to 30 μM. The combination of these structural elements in 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole suggests potential synergistic effects that could enhance its biological activities compared to compounds containing only one of these moieties .
Research Applications
Medicinal Chemistry
In medicinal chemistry, 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole represents a valuable scaffold for the development of novel therapeutic agents. The compound's structural features, particularly the imidazo[1,2-b]pyrazole core with furan and methyl substituents, provide opportunities for structure-based drug design targeting specific biological pathways. The potential anti-inflammatory, anticancer, and antimicrobial activities of this compound make it a promising lead structure for further optimization and development .
Future Research Directions
Structure Optimization
Future research on 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole could focus on structural optimization to enhance specific properties or activities. This might involve systematic modifications to various parts of the molecule, including the furan ring, the imidazo[1,2-b]pyrazole core, and the methyl substituent. Advanced computational methods, such as molecular modeling and docking studies, could guide the design of optimized derivatives with improved binding affinity for specific targets .
Structure optimization studies could also explore the effects of introducing additional functional groups or substituents at various positions of the molecule. For instance, the incorporation of halogens, hydroxyl groups, or amino functions could potentially enhance binding interactions with biological targets or improve pharmacokinetic properties. Such studies would contribute to a better understanding of the structure-activity relationships of this class of compounds and potentially lead to the development of more effective derivatives for specific applications .
Mechanism of Action Studies
Detailed investigations into the mechanisms of action of 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole would provide valuable insights for its further development. Such studies could involve in vitro enzyme inhibition assays, receptor binding studies, and cellular pathway analyses to identify specific targets and elucidate the molecular interactions underlying the compound's biological activities .
Understanding the mechanisms of action would facilitate the rational design of more potent and selective derivatives and potentially reveal new applications for this class of compounds. Additionally, mechanistic studies could help identify potential off-target effects or toxicity mechanisms, which would be important considerations for the development of these compounds as therapeutic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume